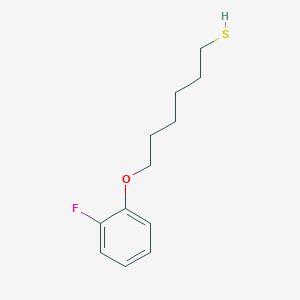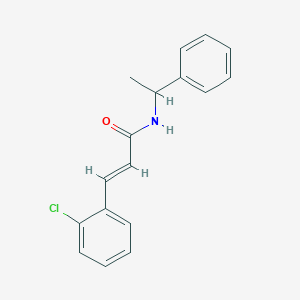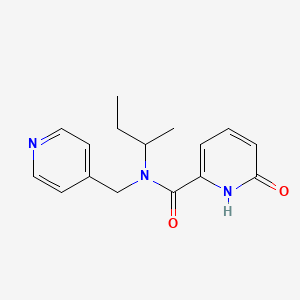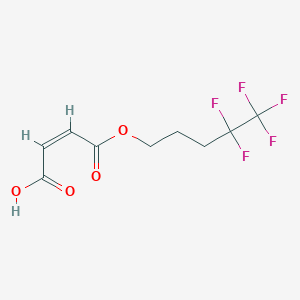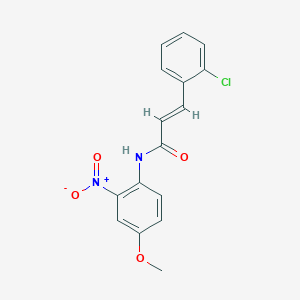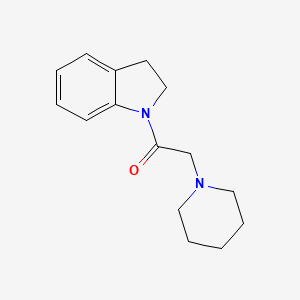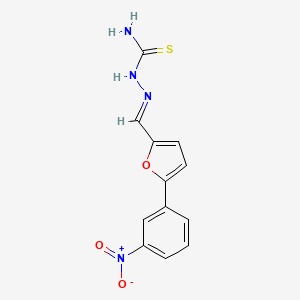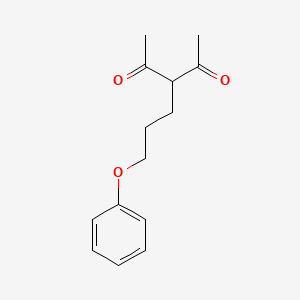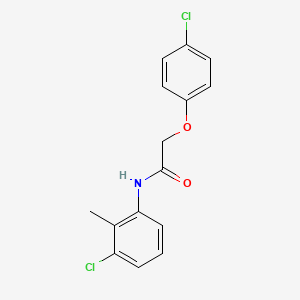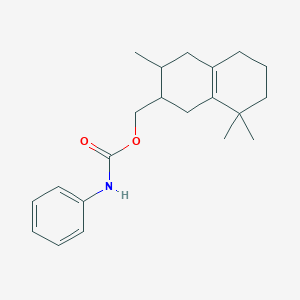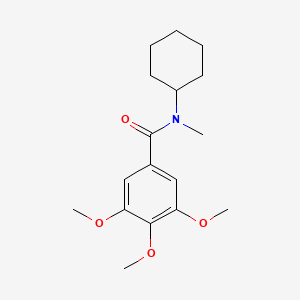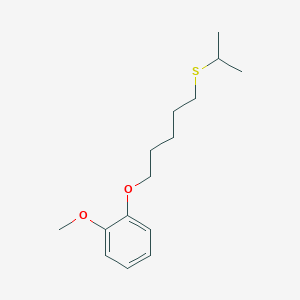![molecular formula C15H23NO2 B3846498 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846498.png)
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine
Descripción general
Descripción
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine typically involves the following steps:
Preparation of 2-methoxyphenol: This can be synthesized from phenol through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 4-(2-methoxyphenoxy)butyl bromide: This intermediate is prepared by reacting 2-methoxyphenol with 1,4-dibromobutane in the presence of a base like potassium carbonate.
Nucleophilic substitution: The final step involves the reaction of 4-(2-methoxyphenoxy)butyl bromide with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The compound can be reduced to remove the methoxy group or to alter the pyrrolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include 1-[4-(2-hydroxyphenoxy)butyl]pyrrolidine or 1-[4-(2-formylphenoxy)butyl]pyrrolidine.
Reduction: Products may include 1-[4-(2-hydroxyphenoxy)butyl]pyrrolidine or 1-butylpyrrolidine.
Substitution: Products depend on the nucleophile used, such as 1-[4-(2-aminophenoxy)butyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group can interact with hydrophobic pockets, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(4-methoxyphenoxy)butyl]pyrrolidine
- 1-[4-(2-allyl-4-methoxyphenoxy)butyl]pyrrolidine
Uniqueness
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its binding affinity and selectivity for certain targets. This structural feature can result in different biological activities compared to its analogs.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-8-2-3-9-15(14)18-13-7-6-12-16-10-4-5-11-16/h2-3,8-9H,4-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGANDQJMVDQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


